An In-depth Technical Guide to the Chemical Properties of 2-(2,4,6-Trichlorophenoxy)ethanol
An In-depth Technical Guide to the Chemical Properties of 2-(2,4,6-Trichlorophenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-(2,4,6-trichlorophenoxy)ethanol, a molecule of interest in various chemical and biological research fields. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive profile. This approach is grounded in established structure-property relationships and aims to provide researchers with a reliable foundation for their work.
Molecular Structure and Identification
2-(2,4,6-Trichlorophenoxy)ethanol is an aromatic ether-alcohol. Its structure consists of a 2,4,6-trichlorophenol moiety linked via an ether bond to an ethanol group. This unique combination of a highly chlorinated aromatic ring and a primary alcohol functional group dictates its chemical behavior and potential applications.
Figure 1: Chemical structure of 2-(2,4,6-Trichlorophenoxy)ethanol.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 6161-87-1 | [1] |
| Molecular Formula | C₈H₇Cl₃O₂ | [1] |
| Molecular Weight | 241.50 g/mol | [1] |
| IUPAC Name | 2-(2,4,6-trichlorophenoxy)ethanol | N/A |
| Synonyms | Ethanol, 2-(2,4,6-trichlorophenoxy)- | N/A |
Synthesis Pathway
The synthesis would proceed in two main stages:
-
Formation of the Trichlorophenoxide Anion: 2,4,6-Trichlorophenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the highly nucleophilic 2,4,6-trichlorophenoxide anion.
-
Nucleophilic Substitution: The resulting anion then undergoes a nucleophilic substitution reaction (Sₙ2) with a suitable electrophile, such as 2-chloroethanol or ethylene oxide. The use of 2-chloroethanol is a common and effective approach.
Figure 2: Proposed synthesis pathway for 2-(2,4,6-Trichlorophenoxy)ethanol.
Experimental Protocol: A Predictive Methodology
The following protocol is a predictive methodology based on established chemical principles for Williamson ether synthesis.
Materials:
-
2,4,6-Trichlorophenol
-
Sodium hydroxide (or potassium carbonate)
-
2-Chloroethanol
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorophenol in the chosen polar aprotic solvent.
-
Base Addition: Add an equimolar amount of the base (e.g., sodium hydroxide) to the solution. Stir the mixture at room temperature for approximately 30 minutes to ensure complete formation of the phenoxide anion.
-
Electrophile Addition: Slowly add a slight excess (e.g., 1.1 equivalents) of 2-chloroethanol to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for several hours (monitoring by Thin Layer Chromatography is recommended).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 2-(2,4,6-trichlorophenoxy)ethanol are scarce. However, we can predict these properties based on its structure and by comparison with related compounds like 2,4,6-trichlorophenol.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Appearance | Colorless to pale yellow solid or viscous liquid | Similar chlorinated aromatic compounds are often solids at room temperature. The ethanol tail may lower the melting point compared to 2,4,6-trichlorophenol. |
| Melting Point | Lower than 69 °C | The melting point of 2,4,6-trichlorophenol is 69 °C. The flexible ethanol chain is expected to disrupt crystal packing, leading to a lower melting point. |
| Boiling Point | > 245 °C | The boiling point of 2,4,6-trichlorophenol is 245 °C. The addition of the ethanol group will increase the molecular weight and introduce hydrogen bonding, leading to a significantly higher boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The polar hydroxyl group will impart some water solubility, but the large, nonpolar trichlorophenyl group will dominate, making it sparingly soluble in water. It is expected to be soluble in common organic solvents.[2] |
| pKa | ~14-16 | The pKa of the ethanolic proton is expected to be in the typical range for a primary alcohol. The electron-withdrawing trichlorophenoxy group will have a minor acidifying effect. |
Spectroscopic Data: An Analytical Framework
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: A singlet in the region of δ 7.0-7.5 ppm, corresponding to the two equivalent protons on the trichlorophenyl ring.
-
Methylene Protons (-OCH₂CH₂OH): Two triplets, each integrating to 2H. The protons adjacent to the ether oxygen (-OCH₂-) would appear downfield (around δ 4.0-4.2 ppm) compared to the protons adjacent to the hydroxyl group (-CH₂OH), which would appear around δ 3.7-3.9 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with those bonded to chlorine atoms appearing at characteristic chemical shifts. The carbon bearing the ether linkage will also be distinct.
-
Aliphatic Carbons: Two signals for the methylene carbons. The carbon adjacent to the ether oxygen (-OCH₂-) will be downfield from the carbon adjacent to the hydroxyl group (-CH₂OH). Based on ethanol, the methylene carbon bonded to the OH group is around 58 ppm.[3]
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.[4]
-
C-H Stretch (Aromatic): Sharp peaks around 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹.
-
C-O Stretch (Ether and Alcohol): Strong absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹.
-
C-Cl Stretch: Strong absorptions in the lower frequency region of the fingerprint, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A molecular ion peak should be observable, showing a characteristic isotopic pattern for three chlorine atoms.
-
Fragmentation: Key fragmentation pathways would likely involve cleavage of the ether bond, loss of the ethanol side chain, and fragmentation of the trichlorophenyl ring.
Reactivity and Stability
The reactivity of 2-(2,4,6-trichlorophenoxy)ethanol is governed by its two primary functional groups: the hydroxyl group and the trichlorinated aromatic ring.
-
Reactions of the Hydroxyl Group: As a primary alcohol, it can undergo typical alcohol reactions such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
-
Conversion to Alkyl Halide: Reaction with reagents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen. A patent for a related compound describes the reaction of a similar 2-phenoxy ethanol with thionyl chloride to form the corresponding chloride.[5]
-
-
Reactivity of the Aromatic Ring: The trichlorophenyl ring is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. However, it can participate in nucleophilic aromatic substitution under harsh conditions.
-
Stability: The compound is expected to be relatively stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Thermal decomposition at high temperatures may release toxic fumes of hydrogen chloride and other chlorinated compounds.[2]
Toxicological Profile: A Precautionary Assessment
Direct toxicological data for 2-(2,4,6-trichlorophenoxy)ethanol is limited. However, its structural similarity to 2,4,6-trichlorophenol suggests that it should be handled with care.
-
General Toxicity: Chlorinated phenols are known to be toxic and can cause irritation to the skin, eyes, and respiratory tract.[6]
-
Metabolism: One source suggests that 2-(2,4,6-trichlorophenoxy)ethanol may have a weak estrogenic effect and is metabolized and excreted in urine as a glucuronide conjugate.[7]
-
Handling Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
2-(2,4,6-Trichlorophenoxy)ethanol is a compound with significant potential for research and development, stemming from its unique combination of a chlorinated aromatic system and a reactive alcohol functionality. While direct experimental data is not abundant, this guide provides a robust, predictive framework for its synthesis, properties, and reactivity based on established chemical principles and data from analogous structures. As research on this and related molecules progresses, it is anticipated that a more complete experimental profile will emerge, further elucidating its potential applications.
References
- Google Patents. (n.d.). HU208296B - Method for producing 2-(2,4,6-trichloro-phenoxi)-ethyl-chloride.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2,2-Trichloroethanol, 98%. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of ethanol. Retrieved from [Link]
-
Lead Sciences. (n.d.). 2-(2,4,6-Trichlorophenoxy)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. HU208296B - Method for producing 2-(2,4,6-trichloro-phenoxi)-ethyl-chloride - Google Patents [patents.google.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. biosynth.com [biosynth.com]
